2-(2-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one
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Description
2-(2-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a piperazine ring, which is known for its role in various pharmacological agents. The presence of cyclopropanecarbonyl and pyridazinone moieties contributes to its unique properties. The molecular formula is C18H22N4O3 with a molecular weight of approximately 342.39 g/mol.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antipsychotic Activity : Preliminary studies suggest that derivatives containing piperazine rings can act as atypical antipsychotic agents. For instance, compounds similar to the target molecule have shown efficacy in modulating dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders .
- Serotonin Reuptake Inhibition : Analogous compounds have been investigated for their ability to inhibit serotonin reuptake, potentially leading to antidepressant effects. This mechanism is particularly relevant in addressing mood disorders .
- Neuroprotective Properties : Some studies have indicated that piperazine derivatives may offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neuroinflammatory pathways .
The biological activity of the compound can be attributed to its interaction with various neurotransmitter systems:
- Dopaminergic System : The piperazine moiety is known to interact with dopamine D2 receptors, which may contribute to its antipsychotic effects.
- Serotonergic System : The potential inhibition of serotonin transporters (SERT) suggests a role in enhancing serotonergic signaling, beneficial for mood regulation.
- GABAergic Modulation : Some derivatives have shown potential in modulating GABA receptors, which could explain anxiolytic properties observed in certain studies.
Study 1: Atypical Antipsychotic Screening
A study conducted on a series of piperazine derivatives, including those structurally related to the target compound, demonstrated significant D(2) receptor antagonism without inducing catalepsy in animal models. This suggests a favorable side-effect profile compared to traditional antipsychotics .
Study 2: Serotonin Reuptake Inhibition
In another study focusing on serotonin-selective reuptake inhibitors (SSRIs), compounds derived from similar structural frameworks exhibited varying degrees of SERT affinity. The findings indicated that while some compounds showed micromolar affinities, they were less potent than established SSRIs, warranting further investigation into their therapeutic potential .
Data Table: Comparative Biological Activities
Properties
IUPAC Name |
2-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c22-15-6-5-14(12-1-2-12)18-21(15)11-16(23)19-7-9-20(10-8-19)17(24)13-3-4-13/h5-6,12-13H,1-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWKOAZVGDOOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.